2-Bromo-4-(difluoromethyl)aniline hydrochloride

描述

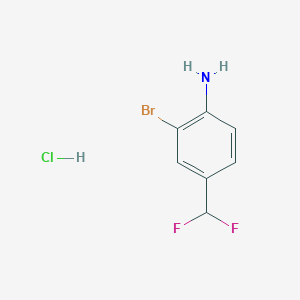

2-Bromo-4-(difluoromethyl)aniline hydrochloride is a halogenated aniline derivative featuring a bromine atom at the 2-position and a difluoromethyl group at the 4-position of the aromatic ring, with a hydrochloride salt enhancing its solubility for pharmaceutical or synthetic applications.

属性

IUPAC Name |

2-bromo-4-(difluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTPWDKWTJINNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)aniline hydrochloride typically involves the bromination of 4-(difluoromethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .

化学反应分析

Types of Reactions: 2-Bromo-4-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted anilines with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include reduced amines and related compounds.

科学研究应用

2-Bromo-4-(difluoromethyl)aniline hydrochloride is a chemical compound with diverse applications in scientific research, pharmaceuticals, and other fields. It is primarily utilized as an intermediate in synthesizing complex organic molecules and drug development.

Scientific Research Applications

This compound is a versatile building block in chemistry, biology, medicine, and industry.

Chemistry This compound serves as a crucial building block in synthesizing complex organic molecules. Its unique structure, featuring bromine and a difluoromethyl group, allows for various chemical modifications and reactions, making it valuable in creating diverse chemical structures.

Biology It is investigated for its potential biological activity and interactions with biomolecules. Many brominated anilines exhibit antimicrobial and antifungal activities. The difluoromethyl group can enhance bioactivity by increasing lipophilicity or modifying binding interactions with biological targets.

Medicine This compound is explored for potential use in drug development and as a pharmacophore in medicinal chemistry. Fluorinated aromatic amines like this compound have gained attention in medicinal chemistry and materials science because fluorine atoms in organic compounds can enhance their lipophilicity, metabolic stability, and biological activity, making them suitable candidates for drug development.

Industry It is utilized in producing specialty chemicals and materials with specific properties.

Case Studies

Fluorinated anilines, including compounds structurally related to this compound, have demonstrated promising applications in cancer therapy and antiparasitic activities.

- Fluorinated Anilines in Cancer Therapy: Studies have shown that fluorinated anilines can effectively inhibit HDACs (histone deacetylases), with some derivatives exhibiting up to two-fold higher potency than non-fluorinated analogs against various cancer cell lines. The incorporation of trifluoromethyl groups was crucial in enhancing lipophilicity and cellular uptake.

- Antiparasitic Activity: Research into related compounds has shown that structural modifications, including adding trifluoromethyl groups, can improve activity against parasites such as Plasmodium falciparum. Balancing lipophilicity and metabolic stability is critical for achieving desired antiparasitic effects.

作用机制

The mechanism of action of 2-Bromo-4-(difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The presence of bromine and difluoromethyl groups enhances its binding affinity and specificity towards target molecules .

相似化合物的比较

Substituent Effects and Structural Analogues

Key structural analogues differ in halogen placement or fluorinated substituents, impacting electronic and steric properties:

Key Insights :

Comparison :

- Trifluoromethylated analogues require specialized fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagents), whereas difluoromethyl groups may be introduced via milder electrophilic difluoromethylation .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues (e.g., 2-bromo-4-(methylsulfanyl)aniline) .

- Stability : Bromine’s inductive effect stabilizes the aromatic ring against oxidation, whereas difluoromethyl groups reduce basicity of the amine, enhancing shelf life .

生物活性

The biological activity of 2-Bromo-4-(difluoromethyl)aniline hydrochloride can be attributed to its functional groups. The bromine atom is known to participate in nucleophilic substitution reactions, while the difluoromethyl group can significantly influence the electronic properties of the compound. This modification may enhance lipophilicity, which is critical for biological interactions, and may also affect binding interactions with various biological targets.

Biological Activity Overview

While direct studies on this compound are sparse, insights can be drawn from related compounds. Brominated anilines are often associated with significant antimicrobial and antifungal activities. The presence of the difluoromethyl group may further enhance these properties by improving the compound's ability to penetrate biological membranes and interact with cellular targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that many exhibit notable biological activities. Here is a summary table of related compounds and their similarities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)aniline | 93899 | 0.96 |

| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.95 |

| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 0.94 |

| 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 | 0.89 |

| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | 0.88 |

These compounds share structural features that may influence their chemical reactivity and biological activity.

The specific mechanism of action for this compound has not been thoroughly elucidated in the literature. However, based on the behavior of similar compounds, it is plausible that this compound may interact with enzymes or receptors in a manner that modulates their activity, leading to various biological effects such as antimicrobial or anticancer activities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and structure-activity relationships (SAR) of halogenated anilines, which provide insights into how substitutions affect biological properties. For instance, modifications involving trifluoromethyl groups have been shown to significantly enhance metabolic stability and bioactivity in related compounds .

In one study examining halide substitutions in aniline derivatives, it was found that certain configurations led to increased antagonistic activities against specific receptors (P2X3R), highlighting the importance of structural modifications in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。